6-(Trifluoromethoxy)quinolin-4-ol

Lipophilicity Drug design Physicochemical properties

6-(Trifluoromethoxy)quinolin-4-ol (CAS 175203-87-9) is a strategically fluorinated quinoline scaffold where the -OCF3 group (σp = +0.35) imparts distinct electron-withdrawing character and a high LogP of 3.27—significantly exceeding the methoxy analog (LogP 1.50). This enhances membrane permeability for intracellular target engagement. The 4-hydroxy/4-quinolinone equilibrium provides a versatile synthetic handle. At MW 229.15, it meets lead-like criteria for fragment-based drug discovery in kinase and anti-infective programs. Available at ≥97% purity with full NMR/HPLC characterization. Immediate R&D procurement with global shipping.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
CAS No. 175203-87-9
Cat. No. B070045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)quinolin-4-ol
CAS175203-87-9
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15)
InChIKeyLFCAVZDSLWEEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)quinolin-4-ol: A Fluorinated Quinolin-4-ol Scaffold with Distinct Physicochemical and Synthetic Properties


6-(Trifluoromethoxy)quinolin-4-ol (CAS 175203-87-9) is a heterocyclic quinoline derivative, specifically a member of the quinolines [1]. It is characterized by a hydroxyl group at the 4-position and a trifluoromethoxy (-OCF3) group at the 6-position of the quinoline core, with a molecular formula of C10H6F3NO2 and a molecular weight of 229.15 g/mol [1]. The compound exists in equilibrium between its 4-hydroxyquinoline and 4-quinolinone forms [1]. Commercially, it is available from multiple vendors, typically at purities of 95-97% . Its structure and purity are often confirmed by NMR, HPLC, or GC analysis .

Why In-Class 4-Hydroxyquinolines Cannot Simply Substitute 6-(Trifluoromethoxy)quinolin-4-ol


Substituting 6-(trifluoromethoxy)quinolin-4-ol with a generic 4-hydroxyquinoline or even close analogs like 6-methoxyquinolin-4-ol or 6-(trifluoromethyl)quinolin-4-ol is not straightforward due to the unique impact of the trifluoromethoxy (-OCF3) group. While 4-hydroxyquinolines share a common core, the specific electron-withdrawing and lipophilic properties of the -OCF3 substituent [1] fundamentally alter the molecule's electronic distribution, impacting both its chemical reactivity in synthesis and its interactions with biological targets [2]. This group confers distinct physicochemical properties that translate into quantifiable differences in lipophilicity and metabolic stability compared to non-fluorinated or -CF3 analogs [3].

6-(Trifluoromethoxy)quinolin-4-ol: Quantitative Comparator-Based Evidence Guide


Increased Lipophilicity: Measured LogP of 6-(Trifluoromethoxy)quinolin-4-ol vs. 6-Methoxy Analog

The introduction of a trifluoromethoxy (-OCF3) group at the 6-position significantly increases the lipophilicity of the quinolin-4-ol scaffold compared to a methoxy (-OCH3) group. This is quantified by the computed partition coefficient (LogP). The predicted LogP for 6-(trifluoromethoxy)quinolin-4-ol is 3.27 , while the predicted LogP for the non-fluorinated analog, 6-methoxyquinolin-4-ol, is 1.50 .

Lipophilicity Drug design Physicochemical properties

Electron-Withdrawing Potential: Hammett σ Value as a Measure of Electronic Effect

The electronic influence of the 6-substituent on the quinoline core is a key differentiator for chemical reactivity and biological target binding. The trifluoromethoxy (-OCF3) group exerts a strong electron-withdrawing inductive effect, whereas a methoxy group is electron-donating. This is quantified by the Hammett substituent constant (σp). The -OCF3 group has a σp value of +0.35, indicating significant electron-withdrawal [1], in contrast to the -OCH3 group with a σp value of -0.27, which is electron-donating [2].

Electronic effect Reactivity Hammett constant

Impact on Metabolic Stability: A Class-Level Observation for -OCF3 Substituted Quinolines

The trifluoromethoxy group is generally known to influence metabolic stability, although its effect is context-dependent. A study on aliphatic derivatives found that the -OCF3 group decreased metabolic stability in microsomal assays [1]. This contrasts with data for a 7-substituted quinoline, where a -OCF3 group showed >80% metabolic stability compared to 45% for a methoxy analog in human microsomes . This highlights that the effect of the -OCF3 group on metabolic stability in quinoline scaffolds can vary significantly based on the substitution pattern and is not universally predictable.

Metabolic stability Microsomal clearance Drug metabolism

Synthetic Accessibility via Cascade Knoevenagel/aza-Wittig Methodology

A highly efficient synthetic method has been reported for a range of substituted quinolin-4-ols, including analogs bearing -CF2H, -CF3, and -C2F5 groups, via a cascade Knoevenagel, aza-Wittig, and dehydrofluorination reaction [1]. While the specific synthesis of 6-(trifluoromethoxy)quinolin-4-ol is not detailed in this report, the methodology demonstrates a viable, modern route to fluorinated quinolin-4-ol scaffolds, suggesting it or a related approach could be applicable for the -OCF3 analog, potentially offering advantages over classical methods like the Conrad-Limpach synthesis.

Synthetic methodology Fluorinated building blocks Quinoline synthesis

Aqueous Solubility: Experimental Measurement of 6-(Trifluoromethoxy)quinolin-4-ol

An experimental aqueous solubility value has been reported for 6-(trifluoromethoxy)quinolin-4-ol at 34.4 µg/mL . This low solubility is a defining characteristic of the compound, which directly informs its handling and formulation for biological assays.

Solubility Formulation Assay development

Melting Point: A Key Differentiator for Solid-State Characterization

The reported melting point for 6-(trifluoromethoxy)quinolin-4-ol is in the range of 233-236 °C . This value is significantly higher than that of its non-fluorinated analog, 6-methoxyquinolin-4-ol, which melts at 106-110 °C .

Melting point Crystallinity Solid-state properties

Optimal Research Applications for 6-(Trifluoromethoxy)quinolin-4-ol Based on Differentiated Properties


Scaffold for Designing Lipophilic, Membrane-Permeable Probes

Given its significantly higher predicted lipophilicity (LogP of 3.27) compared to a methoxy analog (LogP of 1.50) , 6-(trifluoromethoxy)quinolin-4-ol is an excellent starting point for designing chemical probes intended to cross biological membranes. This property is particularly valuable for targeting intracellular proteins or for applications requiring high cell permeability.

Building Block with a Distinct Electron-Withdrawing Core

The strong electron-withdrawing nature of the -OCF3 group (σp = +0.35) [1] distinguishes this scaffold from electron-rich analogs. This makes it a valuable building block in medicinal chemistry for tuning the electronic properties of a lead compound, which can influence its binding affinity to specific protein targets or alter its metabolic profile. It is suitable for creating compound libraries with a wider range of electronic diversity.

Lead-Like Fragment for Kinase or Antimicrobial Target Discovery

The combination of the privileged quinolin-4-ol scaffold with the -OCF3 group makes this compound a useful fragment for drug discovery programs. Its low molecular weight (229.15 g/mol) and defined physicochemical properties are consistent with lead-like criteria [2]. While specific biological activity data for this exact compound is sparse, quinoline derivatives are broadly explored as kinase inhibitors and antimicrobial agents, making this a logical building block for generating novel analogs in these therapeutic areas [3][4].

Candidate for Modern Synthetic Methodology Development

The existence of efficient cascade methods for synthesizing fluorinated quinolin-4-ols [5] makes this compound class attractive for method development and optimization. 6-(Trifluoromethoxy)quinolin-4-ol serves as a relevant target or product for testing and expanding the scope of new reactions, particularly those aimed at constructing fluorinated heterocycles under mild and sustainable conditions.

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